

The Discovery and Application of Ortho-Aminomethylphenylboronic Acids: A Technical Guide

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Compound of Interest

Compound Name: (2-(Aminomethyl)phenyl)boronic acid

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An in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of ortho-aminomethylphenylboronic acids and their derivatives, with a focus on their role in antifungal and antibacterial drug discovery.

Introduction

The incorporation of boron into medicinal chemistry has led to the discovery of novel therapeutic agents with unique mechanisms of action. Among these, the ortho-aminomethylphenylboronic acid scaffold has emerged as a privileged structure, underpinning the development of drugs and molecular sensors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this important class of compounds, with a particular focus on the antifungal agent tavaborole (AN-2690) and their potential as β -lactamase inhibitors.

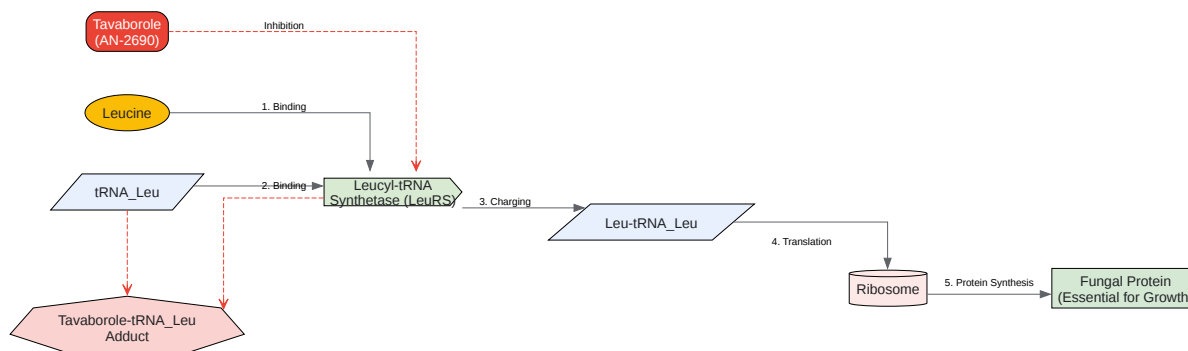
The Rise of a Novel Antifungal: The Discovery of Tavaborole

A significant breakthrough in the application of ortho-aminomethylphenylboronic acids was the discovery of tavaborole, a benzoxaborole derivative. A structure-activity relationship (SAR) investigation aimed at identifying a more effective treatment for onychomycosis, a fungal infection of the nails, led to the identification of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-

benzoxaborole (AN2690), later named tavaborole[1]. This boron-containing small molecule demonstrated broad-spectrum antifungal activity and is currently used as a topical treatment for onychomycosis[1][2].

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Tavaborole exerts its antifungal effect by inhibiting fungal protein synthesis[2][3]. It specifically targets the cytosolic leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its corresponding tRNA molecule[2][3]. Tavaborole traps the tRNA^{Leu} in the editing site of the LeuRS enzyme, forming a stable adduct and preventing the completion of protein synthesis. This "oxaborole tRNA trapping" (OBORT) mechanism ultimately leads to fungal cell death[4].



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Mechanism of Action of Tavaborole

Quantitative Data on Biological Activity

The ortho-aminomethylphenylboronic acid scaffold has been investigated against various biological targets. The following tables summarize key quantitative data for tavaborole and a series of boronic acid inhibitors of AmpC β -lactamase.

Table 1: Antifungal Activity of Tavaborole (AN-2690)

Fungal Species	Minimum Inhibitory Concentration (MIC) in $\mu\text{g/mL}$
Trichophyton rubrum	0.25 - 1
Trichophyton mentagrophytes	0.5 - 1
Candida albicans	0.5 - 2
Aspergillus fumigatus	1 - 4

Data extracted from Baker et al., J. Med. Chem. 2006, 49, 4447-4450.[\[1\]](#)

Table 2: Inhibition of AmpC β -Lactamase by Boronic Acid Derivatives

Compound	R1	R2	Ki (nM)
1	H	H	1400
2	CH3	H	500
3	H	CH3	800
4	OCH3	H	1100
5	H	OCH3	2000
6	Cl	H	400
7	H	Cl	800

Data adapted from Tondi et al., Bioorg. Med. Chem. Lett. 2001, 11, 1741-1744.

Experimental Protocols

Synthesis of 2-Aminophenylboronic Acid

A common precursor for many ortho-substituted phenylboronic acids is 2-aminophenylboronic acid. A general method for its synthesis involves the reduction of 2-nitrophenylboronic acid.

Procedure:

- Dissolve 2-nitrophenylboronic acid (500 mg, 2.99 mmol) in methanol (10 mL).
- Add 10% Palladium on carbon (Pd/C) (250 mg) to the solution.
- Stir the reaction mixture under a hydrogen atmosphere at atmospheric pressure for 2 hours.
- Monitor the reaction for completion.
- Upon completion, remove the catalyst by filtration through diatomaceous earth.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford 2-aminophenylboronic acid[5].

Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole)

The synthesis of tavaborole can be achieved through a multi-step process starting from 2-bromo-4-fluorotoluene.

Procedure:

- Lithiation and Borylation: Treat 2-bromo-4-fluorotoluene with n-butyllithium at low temperature, followed by quenching with triisopropyl borate to form the corresponding boronic ester.
- Hydrolysis: Hydrolyze the boronic ester with aqueous acid to yield 2-methyl-5-fluorophenylboronic acid.

- **Benzylic Bromination:** React the boronic acid with N-bromosuccinimide in the presence of a radical initiator to brominate the methyl group, affording 2-(bromomethyl)-5-fluorophenylboronic acid.
- **Cyclization:** Treat the bromomethyl derivative with a base to induce intramolecular cyclization, forming the benzoxaborole ring.
- **Purification:** Purify the final product, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, by recrystallization or chromatography.

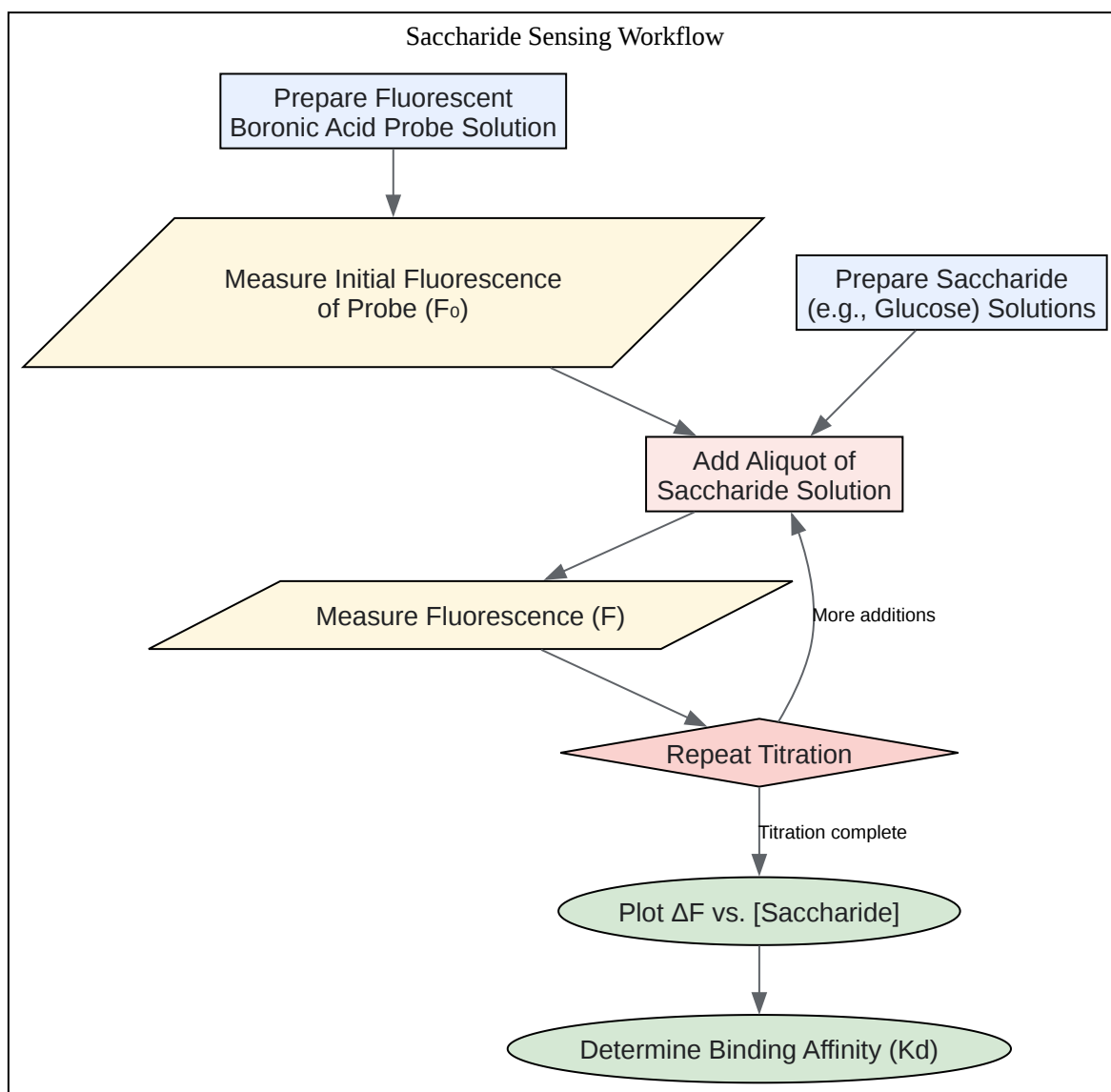
(This is a generalized procedure based on synthetic routes for similar compounds. For the exact, detailed experimental protocol, please refer to Baker, Stephen J., et al. "Discovery of a new boron-containing antifungal agent, 5-fluoro-1, 3-dihydro-1-hydroxy-2, 1-benzoxaborole (AN2690), for the potential treatment of onychomycosis." *Journal of medicinal chemistry* 49.15 (2006): 4447-4450.)[\[1\]](#)

Saccharide Detection using a Fluorescent Boronic Acid Probe

Ortho-aminomethylphenylboronic acids can be functionalized with fluorophores to create sensors for saccharides. The binding of a saccharide to the boronic acid modulates the fluorescence of the probe.

Experimental Workflow:

- **Probe and Analyte Preparation:** Prepare stock solutions of the fluorescent boronic acid probe and the saccharide of interest in an appropriate buffer.
- **Fluorescence Measurement:** In a cuvette, add the fluorescent probe solution and measure the initial fluorescence intensity.
- **Titration:** Add increasing concentrations of the saccharide solution to the cuvette.
- **Data Acquisition:** After each addition, record the fluorescence spectrum.
- **Data Analysis:** Plot the change in fluorescence intensity as a function of saccharide concentration to determine the binding affinity.



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Experimental Workflow for Saccharide Sensing

Drug Discovery and Development Pipeline

The journey of a compound like tavaborole from initial discovery to a clinically approved drug is a long and complex process. This workflow highlights the major stages involved.



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Drug Discovery and Development Pipeline

Conclusion

Ortho-aminomethylphenylboronic acids represent a versatile and valuable scaffold in medicinal chemistry. The successful development of tavaborole highlights their potential in creating novel antifungal agents with unique mechanisms of action. Furthermore, ongoing research into their activity as inhibitors of other enzymes, such as β -lactamases, suggests that this class of compounds will continue to be a fruitful area for drug discovery and development. The ability to fine-tune their properties through synthetic modification, combined with their capacity for molecular recognition, as demonstrated in saccharide sensing, ensures their continued relevance to researchers, scientists, and drug development professionals.

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